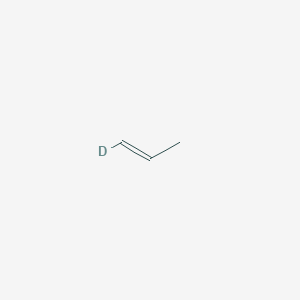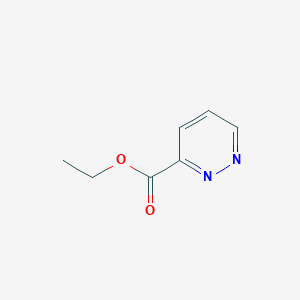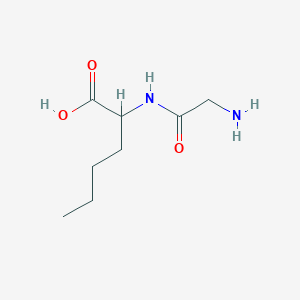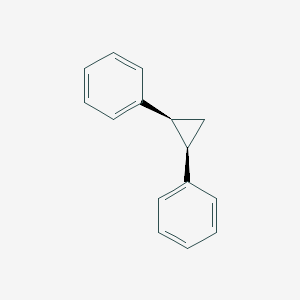
cis-1,2-Diphenylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-1,2-diphenylcyclopropane is a cyclopropane derivative that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has unique structural features that make it a promising candidate for various research studies. In
Wirkmechanismus
The mechanism of action of cis-1,2-diphenylcyclopropane is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been suggested that cis-1,2-diphenylcyclopropane may act as a neuroprotective agent by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Cis-1,2-diphenylcyclopropane has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and aromatase, which are involved in inflammation and estrogen synthesis, respectively. Moreover, it has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which play a crucial role in regulating mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
Cis-1,2-diphenylcyclopropane has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Moreover, it has shown promising results in various in vitro and in vivo studies. However, there are also some limitations to its use in lab experiments. For instance, it has low solubility in water, which may limit its bioavailability and efficacy. Furthermore, its mechanism of action is not fully understood, which may make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on cis-1,2-diphenylcyclopropane. One potential area of focus is the development of more efficient synthesis methods that can yield higher quantities of the compound. Additionally, further studies are needed to elucidate the mechanism of action of cis-1,2-diphenylcyclopropane and its potential applications in the treatment of various diseases. Furthermore, the development of novel analogs of cis-1,2-diphenylcyclopropane may lead to the discovery of more potent and selective compounds.
Synthesemethoden
Cis-1,2-diphenylcyclopropane can be synthesized using different methods, including the Simmons-Smith reaction, Grignard reaction, and Wittig reaction. However, the most commonly used method is the Wittig reaction, which involves the reaction of benzyltriphenylphosphonium chloride with cyclopropanecarboxaldehyde in the presence of a base. This reaction yields cis-1,2-diphenylcyclopropane as the major product.
Wissenschaftliche Forschungsanwendungen
Cis-1,2-diphenylcyclopropane has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. Moreover, it has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1138-48-3 |
|---|---|
Produktname |
cis-1,2-Diphenylcyclopropane |
Molekularformel |
C15H14 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
[(1R,2S)-2-phenylcyclopropyl]benzene |
InChI |
InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15+ |
InChI-Schlüssel |
ZSIYTDQNAOYUNE-GASCZTMLSA-N |
Isomerische SMILES |
C1[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
1138-48-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



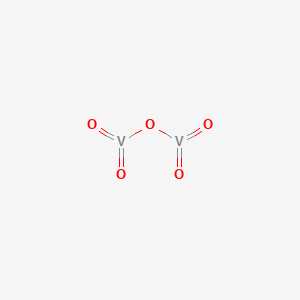
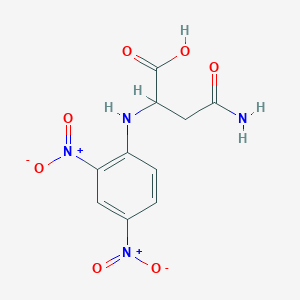
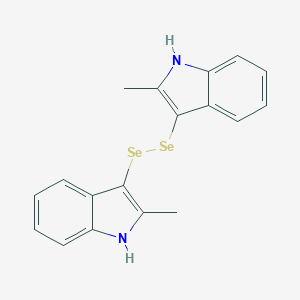

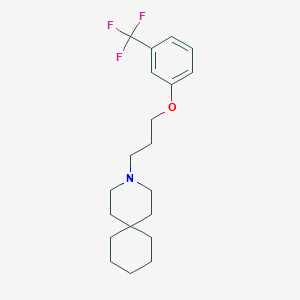
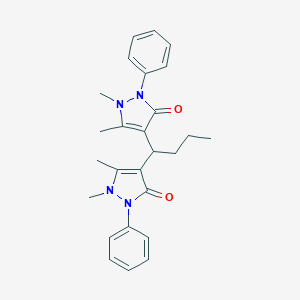
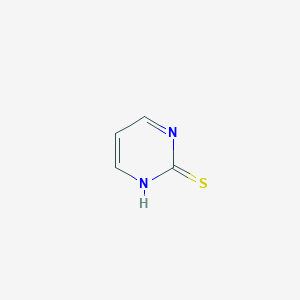
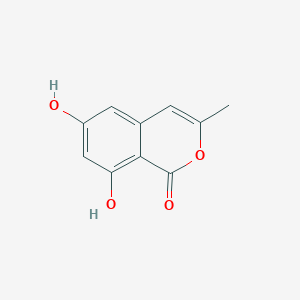
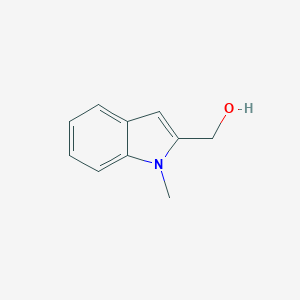
![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)
